Pyrimido[4,5-c]pyridazine
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Overview
Description
Pyrimido[4,5-c]pyridazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the pyridazine family, which is known for its diverse biological activities and chemical reactivity. The structure of this compound consists of a fused ring system that includes both pyrimidine and pyridazine rings, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-c]pyridazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-aminopyrimidine with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-c]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydropyridazine derivatives .
Scientific Research Applications
Pyrimido[4,5-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler compound with a similar nitrogen-containing ring structure.
Pyrimidine: Another related compound with a six-membered ring containing two nitrogen atoms.
Thienopyridazine: A fused heterocyclic compound with sulfur in its structure.
Uniqueness
Pyrimido[4,5-c]pyridazine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for greater versatility in chemical modifications and enhances its potential as a scaffold for drug development .
Biological Activity
Pyrimido[4,5-c]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an antimicrobial agent, anticancer compound, and kinase inhibitor, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H4N4 and features a bicyclic structure that contributes to its biological activity. The compound's unique configuration allows for interactions with various biological targets, making it a subject of interest in drug development.
1. Antimicrobial Activity
Research has identified this compound derivatives as potential inhibitors of dihydropteroate synthase (DHPS), a validated target for sulfonamide antibiotics. A study demonstrated that modifications to the compound's structure, such as the removal of N-methyl substitutions and optimization of side chain lengths, significantly improved binding affinity and enzyme inhibition. The most promising derivatives showed increased inhibition of DHPS with IC50 values indicating strong antimicrobial potential .
2. Anticancer Properties
This compound derivatives have also been evaluated for their anticancer activities. For instance, a series of compounds were tested against various cancer cell lines (SiHa, A549, MCF-7, Colo-205) using the MTT assay. The results indicated that certain derivatives exhibited greater cytotoxicity compared to established chemotherapeutics like etoposide. Notably, compounds with specific functional groups demonstrated IC50 values as low as 0.01 µM against Colo-205 cells .
3. Kinase Inhibition
The compound has shown promise as a kinase inhibitor, particularly for lymphocyte-specific kinase (LCK). Novel this compound derivatives were synthesized and evaluated for their inhibitory activity against LCK. The most effective analogs displayed low nanomolar IC50 values (e.g., 47 nM), indicating potent biological activity .
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was performed on this compound derivatives to assess their biological activity. The study involved synthesizing various analogs and evaluating their inhibitory effects on DHPS and LCK. Results showed that structural modifications significantly influenced binding affinity and enzymatic inhibition .
Case Study 2: Anticancer Efficacy Evaluation
In another investigation, a library of this compound compounds was screened for anticancer activity against multiple cell lines. The study revealed that specific substitutions on the pyrimidine ring enhanced cytotoxic effects. Compounds exhibiting electron-rich groups were particularly effective, achieving IC50 values lower than traditional chemotherapeutics .
Data Tables
The following tables summarize key findings from studies on the biological activity of this compound:
Properties
CAS No. |
254-62-6 |
---|---|
Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrimido[4,5-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-2-9-10-6-5(1)3-7-4-8-6/h1-4H |
InChI Key |
UVGCYMVPDRDDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=NC=NC=C21 |
Origin of Product |
United States |
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